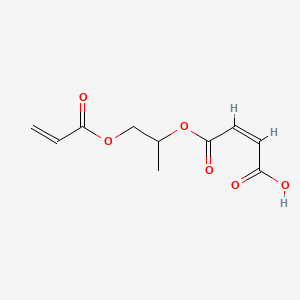

Maleic acid-mono-2-methacryloyloxy ethyl ester

CAS No.: 31718-58-8

Cat. No.: VC11696266

Molecular Formula: C10H12O6

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31718-58-8 |

|---|---|

| Molecular Formula | C10H12O6 |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | (Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid |

| Standard InChI | InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- |

| Standard InChI Key | QHNMXBRCQQYQST-PLNGDYQASA-N |

| Isomeric SMILES | CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O |

| SMILES | CC(COC(=O)C=C)OC(=O)C=CC(=O)O |

| Canonical SMILES | CC(COC(=O)C=C)OC(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Maleic acid-mono-2-methacryloyloxy ethyl ester is an ester derivative formed through the reaction of maleic acid with methacryloxyethyl alcohol. Its structure features a maleic acid backbone substituted with a methacryloyloxy ethyl group, conferring both hydrophilic (carboxylic acid) and hydrophobic (methacrylate) properties. The compound’s molecular formula (C₁₀H₁₂O₆) and weight (228.20 g/mol) are critical for its reactivity and compatibility in polymer matrices.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₆ | |

| Molecular Weight | 228.20 g/mol | |

| CAS Number | 31718-58-8 | |

| Reactivity | Polymerizable via methacrylate group |

Synthesis and Optimization

Reaction Mechanisms

The synthesis typically involves esterification between maleic acid and methacryloxyethyl alcohol under acidic or enzymatic catalysis. A patent detailing the synthesis of structurally analogous maleic esters (e.g., maleic acid di(2-ethylhexyl) ester) highlights the use of heteropolyacid catalysts, such as H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O, to achieve high esterification rates (up to 99.6%) . While the specific catalyst for Maleic acid-mono-2-methacryloyloxy ethyl ester may differ, similar optimization principles apply, including:

-

Molar Ratios: A stoichiometric excess of methacryloxyethyl alcohol (1:2.1–3.5) ensures complete conversion of maleic acid .

-

Solvent Selection: Toluene is commonly employed as an azeotropic agent to remove water, enhancing reaction efficiency .

-

Temperature and Time: Reflux conditions (100–150°C) for 2–4 hours are typical for achieving high yields .

Table 2: Synthesis Parameters and Outcomes

| Parameter | Range/Value | Outcome | Source |

|---|---|---|---|

| Catalyst Loading | 0.15–0.65% of total reactants | High esterification | |

| Reaction Time | 2–4 hours | 95.8–99.6% yield | |

| Temperature | Reflux (~150°C) | Optimal conversion |

Applications in Advanced Materials

Polymer Chemistry

The methacryloyloxy group enables radical polymerization, making the compound a valuable monomer for cross-linked polymers. Applications include:

-

Dental Resins: Analogous methacrylate esters (e.g., mono-2-(methacryloyloxy)ethyl succinate) are used in adhesive hybrid resins for dental restorations, where carboxylic acid groups facilitate peptide conjugation .

-

Flexible Optoelectronics: Incorporation into elastomers enhances mechanical flexibility and shape recovery, critical for wearable devices .

Biomedical Engineering

Preliminary research suggests potential in biocompatible hydrogels and drug delivery systems. The carboxylic acid group allows for pH-responsive behavior, while the methacrylate moiety supports photopolymerization under mild conditions.

| Endpoint | Findings | Source |

|---|---|---|

| Acute Oral Toxicity | Low (LD₅₀ > 2,000 mg/kg) | |

| Skin Irritation | Corrosive potential | |

| Sensitization | Positive in animal models |

Research Directions and Challenges

Biocompatibility Studies

While the compound’s dual functionality is promising for biomedical applications, comprehensive in vivo studies are lacking. Key priorities include:

-

Long-Term Stability: Assessing degradation products in physiological conditions.

-

Cytocompatibility: Evaluating effects on cell proliferation and inflammation.

Industrial Scalability

Optimizing catalyst recovery and solvent reuse, as demonstrated in patent CN106928057B, could reduce production costs and environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume